

Losmapimod for Non-FSHD Related Inflammatory Diseases: A Technical Guide

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Abstract

Losmapimod, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β , has been the subject of extensive clinical investigation for a variety of inflammatory conditions beyond its recent focus on facioscaphular muscular dystrophy (FSHD). This technical guide provides a comprehensive overview of the core preclinical and clinical research of **losmapimod** in non-FSHD related inflammatory diseases, with a particular focus on its development for chronic obstructive pulmonary disease (COPD) and acute coronary syndrome (ACS). Despite demonstrating target engagement and a generally favorable safety profile in over 3,500 subjects, **losmapimod** ultimately failed to meet primary efficacy endpoints in latestage clinical trials for these indications.[1] This document summarizes the quantitative data from key clinical trials, details the experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to offer a thorough understanding of **losmapimod**'s mechanism of action and its clinical development history in inflammatory diseases.

Introduction: The Role of p38 MAPK in Inflammation

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of the cellular response to stress and inflammation.[2][3] Comprising four isoforms (α , β , γ , and δ), the p38 MAPKs, particularly p38 α , are key players in the production of pro-inflammatory cytokines such as tumor necrosis factor- α (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-



6).[3][4] These cytokines are central to the pathophysiology of numerous chronic inflammatory diseases.[2][3][5] The activation of the p38 MAPK pathway, often triggered by inflammatory stimuli and environmental stressors, leads to a cascade of downstream signaling events that regulate gene expression at both the transcriptional and post-transcriptional levels.[2][6] By inhibiting p38α/β, **losmapimod** was developed with the therapeutic hypothesis that it could modulate this inflammatory cascade and thereby offer clinical benefit in a range of diseases characterized by chronic inflammation.[1][4]

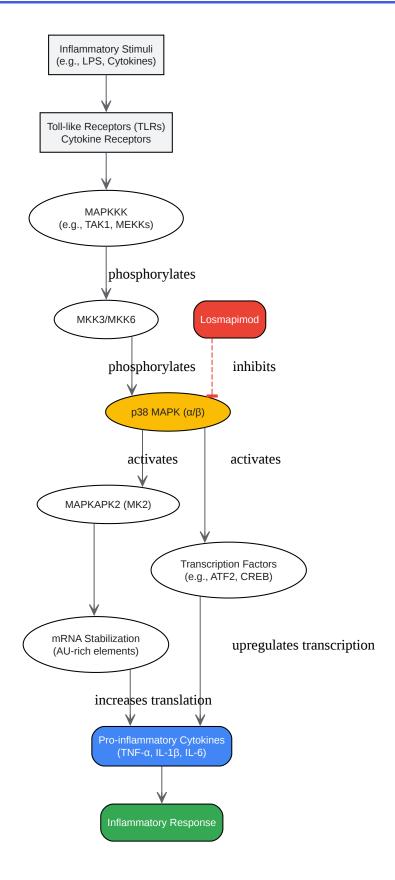
Mechanism of Action of Losmapimod

Losmapimod is a potent and selective, orally bioavailable small molecule inhibitor of p38 α and p38 β MAPK. It exerts its effect by binding to the ATP-binding pocket of the p38 enzyme, preventing its phosphorylation and subsequent activation of downstream targets.[4] This inhibition leads to a reduction in the production and release of key pro-inflammatory cytokines and other inflammatory mediators.[4]

Signaling Pathway of p38 MAPK-Mediated Inflammation

The following diagram illustrates the central role of p38 MAPK in the inflammatory response and the point of intervention for **losmapimod**.





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p38 MAPK Signaling Pathway and **Losmapimod**'s Point of Intervention.



Clinical Development in Non-FSHD Inflammatory Diseases

Losmapimod was extensively investigated by GlaxoSmithKline for several inflammatory conditions before its development for these indications was discontinued due to a lack of efficacy.[1]

Chronic Obstructive Pulmonary Disease (COPD)

Several Phase II clinical trials evaluated **losmapimod** in patients with COPD, an inflammatory lung disease. The rationale was that by inhibiting p38 MAPK, **losmapimod** could reduce the systemic and airway inflammation characteristic of COPD.



Trial Identifier	Indication	N	Treatmen t	Duration	Primary Endpoint	Result
EVOLUTIO N (NCT0154 1852)	COPD with systemic inflammatio n (fibrinogen >2.8 g/L)	73	Losmapim od 7.5 mg BID vs. Placebo	16 weeks	Change in arterial inflammation (TBR) and endothelial function (FMD)	No significant effect on TBR or FMD.[3][7]
NCT01218 126	Moderate- to-severe COPD	602	Losmapim od (2.5, 7.5, 15 mg BID) vs. Placebo	24 weeks	Change in 6-minute walk distance	No significant improveme nt in exercise tolerance or lung function.[6]
Unnamed Phase IIa	Stable COPD	Not specified	Losmapim od	3 months	Plasma fibrinogen	11% reduction in plasma fibrinogen. [2][6]

A summary of the methodologies for the key COPD clinical trials is provided below.

EVOLUTION (NCT01541852) Trial Protocol Summary:

- Study Design: A randomized, double-blind, placebo-controlled, Phase IIa trial conducted at two UK centers.[1]
- Patient Population: Patients with a clinical diagnosis of COPD (GOLD Stages 1-4 or unclassified) and evidence of systemic inflammation, defined as a plasma fibrinogen level >2.8 g/L.[5][7]

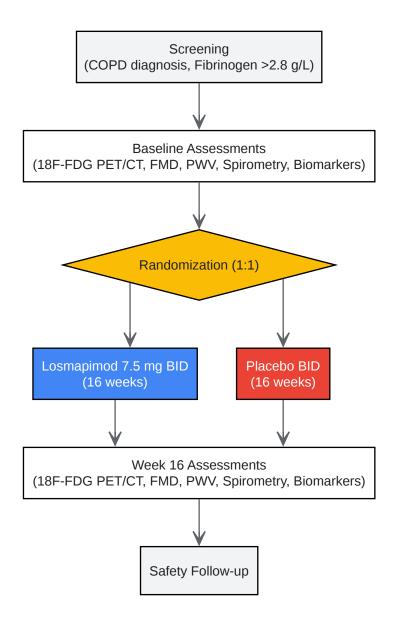
Foundational & Exploratory





- Intervention: Participants were randomized (1:1) to receive either **losmapimod** 7.5 mg or a matching placebo orally twice daily for 16 weeks.[1][10]
- Key Assessments:
 - Primary Endpoints: Change in arterial inflammation measured by 18F-FDG PET/CT of the aorta and carotid arteries (quantified as tissue-to-blood ratio - TBR), and change in endothelial function assessed by brachial artery flow-mediated dilatation (FMD).[1][10]
 - Secondary Endpoints: Changes in pulmonary inflammation (via 18F-FDG PET/CT), arterial stiffness (aortic pulse wave velocity), spirometry, 6-minute walk distance, and various blood biomarkers of inflammation.[1]
- Statistical Analysis: The trial was designed to have a 90% power to detect a 15% change from baseline in TBR between the losmapimod and placebo groups.[10]





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Experimental Workflow for the EVOLUTION (NCT01541852) Trial.

Acute Coronary Syndrome (ACS)

Losmapimod was also evaluated in patients with ACS, with the hypothesis that its antiinflammatory effects could stabilize atherosclerotic plaques and reduce the risk of subsequent cardiovascular events.



Trial Identifier	Indication	N	Treatmen t	Duration	Primary Endpoint	Result
LATITUDE- TIMI 60 (NCT0214 5468)	Acute Myocardial Infarction	3,503	Losmapim od 7.5 mg BID vs. Placebo	12 weeks	Composite of CV death, MI, or severe recurrent ischemia	No significant reduction in the primary endpoint (8.1% vs. 7.0% in placebo, HR 1.16). [11][12][13]
SOLSTICE (NCT0091 0962)	Non-ST- segment elevation MI	535	Losmapim od (7.5 or 15 mg loading dose, then 7.5 mg BID) vs. Placebo	12 weeks	Reduction in hs-CRP and infarct size (troponin AUC)	No significant reduction in hs-CRP at 12 weeks or infarct size. [8][9][11]

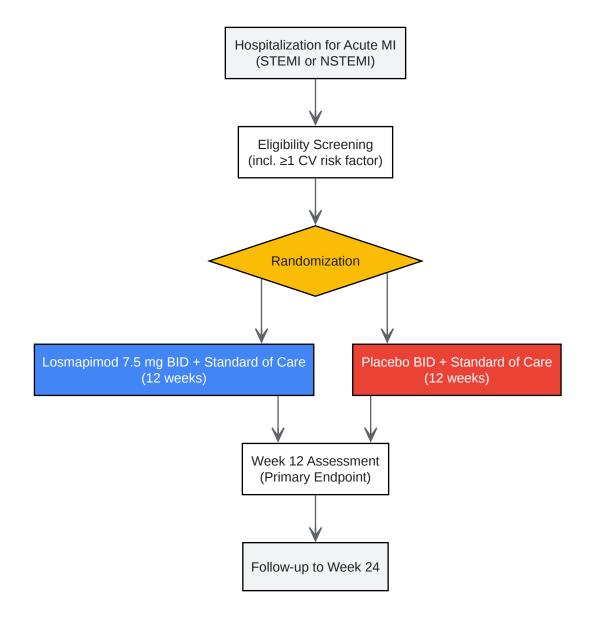
A summary of the methodologies for the key ACS clinical trials is provided below.

LATITUDE-TIMI 60 (NCT02145468) Trial Protocol Summary:

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 trial.[3][13][14]
- Patient Population: Patients hospitalized with an acute myocardial infarction (both STEMI and NSTEMI) and at least one additional cardiovascular risk factor.[3][14]
- Intervention: Patients were randomized to receive either **losmapimod** 7.5 mg or a matching placebo orally twice daily for 12 weeks, in addition to standard-of-care therapy.[13][15]
- Key Assessments:



- Primary Endpoint: A composite of cardiovascular death, myocardial infarction, or severe recurrent ischemia requiring urgent coronary revascularization at 12 weeks.[11][13][15]
- Secondary Endpoints: Included the composite of cardiovascular death and myocardial infarction, as well as other cardiovascular outcomes.[15]
- Statistical Analysis: The trial was designed in two parts, with an initial cohort of approximately 3,500 patients to assess safety and exploratory efficacy before proceeding to a larger cohort. [3][14]



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Experimental Workflow for the LATITUDE-TIMI 60 (NCT02145468) Trial.



Safety and Tolerability

Across numerous clinical trials in various indications, including COPD and ACS, **losmapimod** has been generally well-tolerated.[1] In the LATITUDE-TIMI 60 trial, the rates of serious adverse events were similar between the **losmapimod** and placebo groups (16.0% vs. 14.2%, respectively).[3] Similarly, in the EVOLUTION trial for COPD, the frequency of adverse events was comparable between the treatment and placebo arms.[8] While drug-related adverse events were slightly more common with higher doses of **losmapimod** in some studies, no major safety signals were identified that would have precluded its development on safety grounds alone.[6]

Discussion and Future Perspectives

The clinical development of **losmapimod** for non-FSHD related inflammatory diseases represents a cautionary tale in the translation of a promising pharmacological mechanism into clinical efficacy. Despite clear evidence of target engagement, as demonstrated by the reduction in biomarkers like plasma fibrinogen in some studies, this did not translate into meaningful improvements in clinical outcomes for patients with COPD or ACS.[2][6]

Several factors may have contributed to these disappointing results. The inflammatory processes in complex diseases like COPD and ACS are multifaceted and may involve redundant pathways, making the inhibition of a single target like p38 MAPK insufficient to alter the disease course. Furthermore, the patient populations in these trials were often heterogeneous, and it is possible that specific subgroups may have benefited from losmapimod treatment, a possibility that was explored to some extent with the fibrinogenstratified design of the EVOLUTION trial.[7]

While the development of **losmapimod** for these specific inflammatory indications has been discontinued, the extensive data generated from these trials provide valuable insights for the field of anti-inflammatory drug development. The well-characterized safety profile of **losmapimod** has enabled its repositioning for the treatment of FSHD, a rare genetic disease with a more direct link to p38 MAPK signaling. The lessons learned from the COPD and ACS trials underscore the importance of patient stratification, the selection of appropriate clinical endpoints, and a deeper understanding of the complex interplay of inflammatory pathways in chronic diseases. Future research in this area may focus on combination therapies or the



development of biomarkers to identify patient populations most likely to respond to p38 MAPK inhibition.

Conclusion

Losmapimod, a selective p38 α / β MAPK inhibitor, has undergone extensive clinical evaluation in a range of non-FSHD related inflammatory diseases, most notably COPD and ACS. While the drug demonstrated a favorable safety profile and evidence of target engagement, it failed to demonstrate a significant clinical benefit in large-scale clinical trials for these indications. This technical guide has summarized the key quantitative data and experimental methodologies from these trials, providing a comprehensive resource for researchers and drug development professionals. The story of **losmapimod** in these diseases highlights the challenges of targeting complex inflammatory conditions and provides valuable lessons for the future development of anti-inflammatory therapeutics.

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